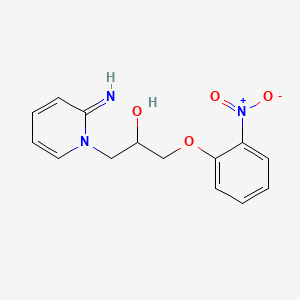

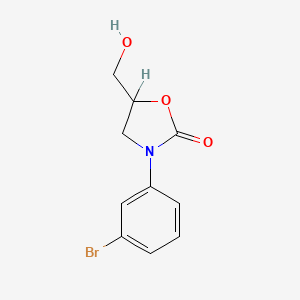

![molecular formula C6H15N2O4P B14506731 1,4-Diazabicyclo[2.2.2]octane;phosphoric acid CAS No. 63872-63-9](/img/structure/B14506731.png)

1,4-Diazabicyclo[2.2.2]octane;phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Diazabicyclo[2.2.2]octane;phosphoric acid is a compound that combines 1,4-diazabicyclo[2.2.2]octane, a bicyclic organic compound, with phosphoric acid. . Phosphoric acid is a mineral acid commonly used in various industrial and laboratory applications.

Preparation Methods

1,4-Diazabicyclo[2.2.2]octane can be synthesized via the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . It is commercially produced by the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The compound is purified by sublimation under vacuum or recrystallization from petroleum ether . Due to its high hygroscopicity and reactivity toward CO2 and air moisture, it must be stored under an inert gas atmosphere in a refrigerator .

Chemical Reactions Analysis

1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:

Oxidation: It forms a crystalline 2:1 adduct with hydrogen peroxide.

Substitution: It is used in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes.

Cycloaddition: It catalyzes [4 + 2] annulation reactions between 5-methylenehex-2-ynedioates and electron-deficient olefins.

Scientific Research Applications

1,4-Diazabicyclo[2.2.2]octane has numerous scientific research applications:

Mechanism of Action

1,4-Diazabicyclo[2.2.2]octane functions as a nucleophile and a base in various chemical reactions . Its high nucleophilicity is due to the unhindered amine centers, which allow it to promote a variety of coupling reactions . It forms strong ligands and Lewis bases, making it effective in catalyzing reactions such as the formation of polyurethane and the Baylis–Hillman reactions .

Comparison with Similar Compounds

1,4-Diazabicyclo[2.2.2]octane is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Both compounds are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Other similar compounds include tropane and other bicyclic organic compounds . The uniqueness of 1,4-diazabicyclo[2.2.2]octane lies in its high nucleophilicity and its ability to function as both a nucleophile and a base in various chemical reactions .

Properties

CAS No. |

63872-63-9 |

|---|---|

Molecular Formula |

C6H15N2O4P |

Molecular Weight |

210.17 g/mol |

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane;phosphoric acid |

InChI |

InChI=1S/C6H12N2.H3O4P/c1-2-8-5-3-7(1)4-6-8;1-5(2,3)4/h1-6H2;(H3,1,2,3,4) |

InChI Key |

LLQBLFVKWRLPRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCN1CC2.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)

![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)